

Combination Therapies for Benign Prostatic Hyperplasia: A Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of combination therapies for the management of Benign Prostatic Hyperplasia (BPH), drawing on data from multiple meta-analyses of randomized controlled trials. The following sections present quantitative data on the efficacy and safety of various combination regimens, detail the experimental protocols of key studies, and visualize relevant pharmacological pathways and workflows.

Efficacy and Safety of BPH Combination Therapies

The management of BPH has evolved from monotherapy to combination approaches to achieve superior symptom control and prevent disease progression. The most studied combinations include alpha-blockers with 5-alpha reductase inhibitors (5-ARIs), alpha-blockers with anticholinergics, and alpha-blockers with phosphodiesterase-5 (PDE5) inhibitors.

Alpha-Blockers + 5-Alpha Reductase Inhibitors (5-ARIs)

This combination therapy is a cornerstone in the long-term management of BPH, particularly in men with moderate to severe lower urinary tract symptoms (LUTS) and an enlarged prostate. [1][2] The rationale for this combination lies in the complementary mechanisms of action: alphablockers provide rapid symptomatic relief by relaxing smooth muscle in the prostate and bladder neck, while 5-ARIs reduce prostate volume over time by inhibiting the conversion of testosterone to dihydrotestosterone (DHT).[3]







Meta-analyses of large, long-term trials such as the Medical Therapy of Prostatic Symptoms (MTOPS) and the Combination of Avodart and Tamsulosin (CombAT) study have demonstrated the superiority of this combination over monotherapy.[4][5][6][7] Long-term combination therapy with doxazosin and finasteride was shown to be safe and significantly reduced the risk of overall clinical progression of BPH more than either drug alone.[4][8] The combination of dutasteride and tamsulosin has also been shown to provide greater symptomatic relief than either monotherapy.[1] Specifically, the combination of tamsulosin and dutasteride significantly improves symptoms, increases the maximum urinary flow rate (Qmax), and decreases prostate volume and prostate-specific antigen (PSA) levels compared to tamsulosin monotherapy.[9]

However, this combination is associated with a higher incidence of sexual side effects, including erectile dysfunction, ejaculation disorder, and decreased libido, compared to tamsulosin monotherapy.[10][11][12] Despite these side effects, the combination therapy can markedly reduce the risk of BPH-related symptom progression and acute urinary retention.[10] [11]

Table 1: Efficacy and Safety of Alpha-Blocker + 5-ARI Combination Therapy vs. Monotherapy



Outcome Measure	Combination Therapy Improvement	Comparison	Citation
Efficacy			
International Prostate Symptom Score (IPSS)	Significant Improvement	Superior to both doxazosin and finasteride alone	[4][8]
IPSS	Mean Difference: -1.43 to -1.55	Superior to tamsulosin monotherapy	[9][10][11]
Qmax (Maximum Urine Flow Rate)	Mean Difference: 1.05 to 1.54 mL/s	Superior to tamsulosin monotherapy	[9][10][11]
Prostate Volume	Mean Difference: -10.13 to -14.42 mL	Superior to tamsulosin monotherapy	[9][10][11]
Risk of Clinical Progression	66% risk reduction vs. placebo	Superior to doxazosin (39%) and finasteride (34%) alone	[4][8]
Acute Urinary Retention/BPH-related Surgery	Significant Reduction	Superior to monotherapy	[9]
Safety			
Drug-Related Adverse Events	Odds Ratio: 2.13	Higher than tamsulosin monotherapy	[9]
Erectile Dysfunction	Odds Ratio: 2.24	Higher than tamsulosin monotherapy	[10][11]
Ejaculation Disorder	Odds Ratio: 3.37	Higher than tamsulosin monotherapy	[10][11]
Decreased Libido	Odds Ratio: 2.25	Higher than tamsulosin	[10][11]



monotherapy

Alpha-Blockers + Anticholinergics

This combination is primarily aimed at patients with BPH who experience persistent storage symptoms (e.g., urgency, frequency, nocturia) despite treatment with an alpha-blocker.[13] Anticholinergics work by blocking muscarinic receptors in the bladder, thereby reducing involuntary bladder contractions.

Meta-analyses have shown that the combination of an alpha-blocker and an anticholinergic agent provides a statistically significant, albeit modest, improvement in storage symptoms compared to alpha-blocker monotherapy.[14][15][16][17] Specifically, this combination leads to a greater reduction in IPSS storage subscores and urinary frequency.[14][18] The combination of tamsulosin and solifenacin has been shown to be more effective in reducing the Total IPSS, Storage IPSS, and Overactive Bladder Symptom Score (OABSS) compared to tamsulosin alone.[19][20][21]

A primary concern with this combination has been the potential risk of acute urinary retention (AUR). However, meta-analyses have demonstrated that the risk is minimal, with a number needed to treat of 101 to cause one additional episode of AUR compared to alpha-blocker monotherapy.[14][17][18] There is a small increase in post-void residual (PVR) volume and a slight decrease in Qmax with the combination therapy.[14][17][18]

Table 2: Efficacy and Safety of Alpha-Blocker + Anticholinergic Combination Therapy vs. Alpha-Blocker Monotherapy



Outcome Measure	Combination Therapy Effect	Comparison	Citation
Efficacy			
IPSS Storage Subscore	Mean Difference: -0.73	Significantly greater reduction	[14][17][18]
Urinary Frequency	Mean Difference: -0.69 voids/24h	Significantly greater reduction	[14][17][18]
Total IPSS	No significant difference	-	[15]
Quality of Life (QoL)	Pooled SMD: -0.29	Significant improvement	[15][22]
Safety			
Post-Void Residual (PVR) Volume	Mean Increase: 11.60 mL	Significantly greater increase	[14][17][18]
Qmax (Maximum Urine Flow Rate)	Mean Decrease: -0.59 mL/s	Significantly greater reduction	[14][17][18]
Acute Urinary Retention (AUR)	Number needed to treat for 1 event: 101	Minimal risk	[14][17][18]
Adverse Events	Relative Risk: 1.35	May increase adverse events	[23]

Alpha-Blockers + Phosphodiesterase-5 (PDE5) Inhibitors

This combination is a therapeutic option for men with BPH and co-existing erectile dysfunction (ED).[24][25] PDE5 inhibitors, such as tadalafil, are thought to improve LUTS by promoting smooth muscle relaxation in the prostate, bladder neck, and urethra.

Meta-analyses indicate that the combination of a PDE5 inhibitor and an alpha-blocker results in a significant improvement in both LUTS (as measured by IPSS) and erectile function (as measured by the International Index of Erectile Function - IIEF) compared to PDE5 inhibitor monotherapy.[24][25] The combination of tadalafil and tamsulosin has been shown to provide a







better improvement in total IPSS, quality of life, and Qmax compared with tadalafil alone.[26] [27][28][29] The improvement in total IPSS is mainly driven by an improvement in voiding symptoms.[26][27]

In terms of safety, the combination therapy is generally well-tolerated, with no significant increase in the risk of hypotension.[30][31] However, the incidence of any adverse events and discontinuation due to adverse events may be higher with the combination therapy compared to tadalafil monotherapy.[26][28]

Table 3: Efficacy and Safety of Alpha-Blocker + PDE5 Inhibitor Combination Therapy vs. Monotherapy



Outcome Measure	Combination Therapy Improvement	Comparison	Citation
Efficacy			
IIEF Score	Mean Difference: 2.25	Superior to PDE5 inhibitor monotherapy	[25]
Total IPSS	Mean Difference: -4.21	Superior to PDE5 inhibitor monotherapy	[25]
Total IPSS	Significant Improvement	Superior to tadalafil monotherapy	[26][27][28][29]
Qmax (Maximum Urine Flow Rate)	Mean Difference: 1.43 mL/s	Superior to PDE5 inhibitor monotherapy	[25]
Qmax (Maximum Urine Flow Rate)	Significant Improvement	Superior to tadalafil monotherapy	[26][27][28][29]
Quality of Life (QoL)	Significant Improvement	Superior to tadalafil monotherapy	[26][27][28][29]
Safety			
Any Adverse Events	Higher Incidence	Higher than tadalafil monotherapy	[26][28]
Discontinuation due to AEs	Higher Incidence	Higher than tadalafil monotherapy	[26]

Experimental Protocols

The data presented in this guide are derived from meta-analyses of randomized controlled trials (RCTs). The methodologies of these underlying trials share common features designed to ensure the robustness of the findings.

General Inclusion Criteria for Patients in Cited Meta-Analyses:

Age: Typically men aged 40 or 50 years and older.[6][23]



- Diagnosis: A clinical diagnosis of BPH with associated LUTS.
- Symptom Severity: A baseline International Prostate Symptom Score (IPSS) of ≥ 8 or ≥ 12, indicating moderate to severe symptoms.[6][23]
- Prostate Size: For studies involving 5-ARIs, a minimum prostate volume (e.g., ≥30 cm³) and PSA level (e.g., ≥1.5 ng/mL) were often required.[6]
- Urinary Flow Rate: A maximum urinary flow rate (Qmax) within a specified range (e.g., >5 to ≤15 mL/s).[6]

General Exclusion Criteria:

- Previous prostate surgery or invasive procedures for BPH.
- History of prostate cancer or other conditions that could cause LUTS.
- Known neurogenic bladder dysfunction.[23]
- Conditions that would contraindicate the use of the study medications.

Study Design of Underlying RCTs:

The majority of the trials included in the cited meta-analyses were multicenter, randomized, double-blind, parallel-group studies.[6] Participants were randomly assigned to receive either the combination therapy or a monotherapy (or placebo in some trials). The duration of these trials varied, with some lasting up to 4.5 years to assess long-term outcomes.[4][8]

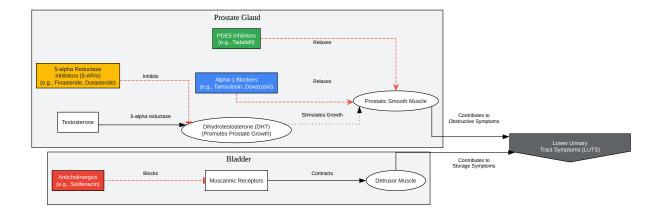
Outcome Measures:

The primary efficacy endpoints typically included the change from baseline in the total IPSS. Secondary endpoints often included changes in Qmax, PVR, prostate volume, and quality of life scores. Safety was assessed by monitoring the incidence of adverse events, including specific events like AUR and sexual side effects.

Visualizing Mechanisms and Workflows



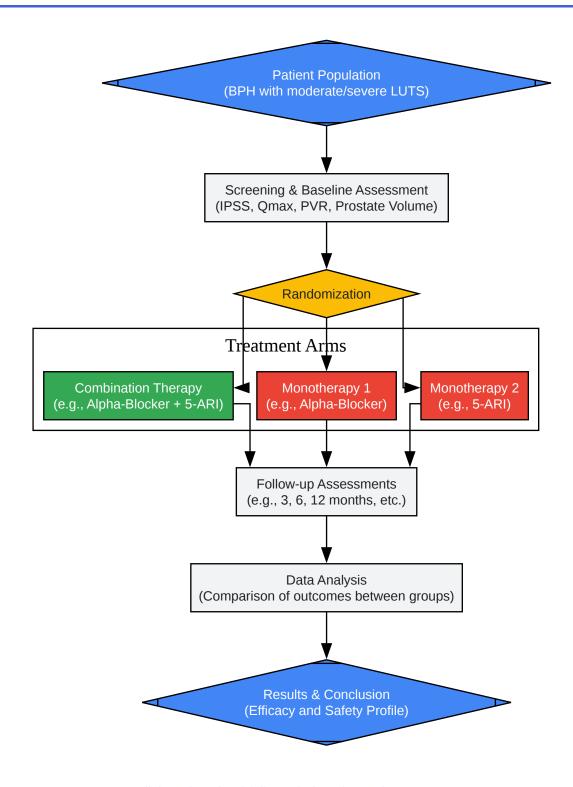
To better understand the pharmacological basis and the logical flow of clinical trials, the following diagrams are provided.



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Caption: Mechanisms of action for different BPH drug classes.





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Caption: Generalized workflow of a BPH combination therapy clinical trial.



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 To cite this document: BenchChem. [Combination Therapies for Benign Prostatic Hyperplasia: A Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560759#meta-analysis-of-clinical-trials-for-bph-combination-therapies]

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